N,N-Diphenyl-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}acetamide
CAS No.:
Cat. No.: VC14541564
Molecular Formula: C23H17N5OS
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17N5OS |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | N,N-diphenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C23H17N5OS/c29-20(28(16-9-3-1-4-10-16)17-11-5-2-6-12-17)15-30-23-25-22-21(26-27-23)18-13-7-8-14-19(18)24-22/h1-14H,15H2,(H,24,25,27) |
| Standard InChI Key | DRXLWYSNFPSPMS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Introduction
Chemical Structure and Classification
Core Structural Features
N,N-Diphenyl-2-{5H- triazino[5,6-B]indol-3-ylsulfanyl}acetamide (molecular formula: , molecular weight: 411.5 g/mol) integrates three distinct structural domains:
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Triazino[5,6-b]indole core: A fused heterocyclic system comprising a 1,2,4-triazine ring condensed with an indole moiety. The triazine ring contributes electron-deficient characteristics, while the indole system provides planar aromaticity.
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Sulfanylacetamide bridge: A thioether-linked acetamide group (-S-CH2-C(=O)-) that enhances molecular flexibility and potential hydrogen-bonding interactions.
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N,N-Diphenyl substitution: Two phenyl groups attached to the acetamide nitrogen, introducing steric bulk and lipophilicity.
The compound’s three-dimensional conformation, as inferred from related structures, suggests a bent geometry due to steric interactions between the diphenyl groups and the triazinoindole core.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N,N-Diphenyl-2-{5H- triazino[5,6-B]indol-3-ylsulfanyl}acetamide involves multi-step organic reactions (Figure 1):
Step 1: Formation of the indole-triazine core
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Condensation of 2-aminobenzophenone with cyanoguanidine under acidic conditions yields the triazinoindole scaffold.
Physicochemical Properties
Solubility and Stability
| Property | Value/Characteristics | Source |
|---|---|---|
| Solubility | Slightly soluble in DMSO, DMF; insoluble in water | |
| Melting Point | 218–220°C (decomposes) | |
| LogP | 3.8 (predicted) | |
| Stability | Sensitive to light; stable under inert gas |
The compound’s lipophilicity (LogP ≈ 3.8) suggests moderate blood-brain barrier permeability, aligning with its investigated neuroactive potential.
Biological Activity and Mechanisms
Antimicrobial Activity
In vitro assays on structurally related N-aryl-2-(triazinoindolylsulfanyl)acetamides demonstrate:
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Bacterial inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal activity: Moderate growth inhibition of Candida albicans (MIC = 32 µg/mL).
The mechanism likely involves interference with microbial DNA gyrase or cell wall synthesis, though target validation studies are pending.
Central Nervous System (CNS) Effects
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Antidepressant potential: In murine models, analogs reduced immobility time in the forced swim test by 45–60% at 10 mg/kg.
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Anticonvulsant activity: ED = 15 mg/kg in maximal electroshock-induced seizures, comparable to phenytoin.
These effects may arise from modulation of monoamine reuptake or GABA receptor potentiation, though exact targets remain unconfirmed.
Research Gaps and Future Directions
Pharmacokinetic Studies
No data exist on absorption, distribution, metabolism, or excretion (ADME) for this compound. Priority areas include:
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Bioavailability: Assessing oral absorption using Caco-2 cell models.
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Metabolic stability: Identification of cytochrome P450 isoforms involved in oxidation.
Target Deconvolution
Advanced techniques such as thermal shift assays or CRISPR screening could elucidate molecular targets.
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